2’,3’,5’-Tri-O-acetyl Guanosine 2’,3’,5’-Tri-O-acetyl Guanosine
Brand Name: Vulcanchem
CAS No.: 6979-94-8
VCID: VC0015278
InChI: InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1
SMILES: CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C
Molecular Formula: C16H19N5O8
Molecular Weight: 409.35 g/mol

2’,3’,5’-Tri-O-acetyl Guanosine

CAS No.: 6979-94-8

Reference Standards

VCID: VC0015278

Molecular Formula: C16H19N5O8

Molecular Weight: 409.35 g/mol

2’,3’,5’-Tri-O-acetyl Guanosine - 6979-94-8

CAS No. 6979-94-8
Product Name 2’,3’,5’-Tri-O-acetyl Guanosine
Molecular Formula C16H19N5O8
Molecular Weight 409.35 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl acetate
Standard InChI InChI=1S/C16H19N5O8/c1-6(22)26-4-9-11(27-7(2)23)12(28-8(3)24)15(29-9)21-5-18-10-13(21)19-16(17)20-14(10)25/h5,9,11-12,15H,4H2,1-3H3,(H3,17,19,20,25)/t9-,11-,12-,15-/m1/s1
Standard InChIKey ULXDFYDZZFYGIY-SDBHATRESA-N
Isomeric SMILES CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C
SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C
Canonical SMILES CC(=O)OCC1C(C(C(O1)N2C=NC3=C2NC(=NC3=O)N)OC(=O)C)OC(=O)C
Synonyms 2’,3’,5’-Tri-O-acetylguanosine; Guanosine Triacetate; NSC 66387; Triacetylguanosine;
PubChem Compound 65173
Last Modified Nov 14 2021
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